
3-((Pyrrolidin-1-yl)methyl)cyclobutanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Pyrrolidin-1-yl)methyl)cyclobutanamine is a compound that features a cyclobutanamine core with a pyrrolidinylmethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Pyrrolidin-1-yl)methyl)cyclobutanamine typically involves the reaction of cyclobutanone with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of cyclobutanone using pyrrolidine and a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
3-((Pyrrolidin-1-yl)methyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or imines.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while substitution reactions can introduce various functional groups to the cyclobutanamine core.
科学的研究の応用
3-((Pyrrolidin-1-yl)methyl)cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-((Pyrrolidin-1-yl)methyl)cyclobutanamine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and specificity due to its structural properties. The compound may act as an agonist or antagonist, depending on the target and the context of its use.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical reactions.
Cyclobutanamine: The core structure without the pyrrolidinylmethyl substituent.
Pyrrolidinone: A related compound with a carbonyl group in the pyrrolidine ring.
Uniqueness
3-((Pyrrolidin-1-yl)methyl)cyclobutanamine is unique due to the combination of the cyclobutanamine core and the pyrrolidinylmethyl substituent. This structure provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
1206969-14-3 |
|---|---|
分子式 |
C9H18N2 |
分子量 |
154.25 g/mol |
IUPAC名 |
3-(pyrrolidin-1-ylmethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C9H18N2/c10-9-5-8(6-9)7-11-3-1-2-4-11/h8-9H,1-7,10H2 |
InChIキー |
HSEKUIBGQNAAIP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CC2CC(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B13629661.png)

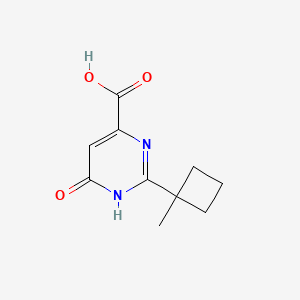
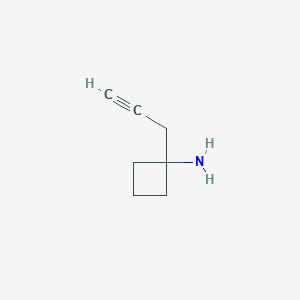
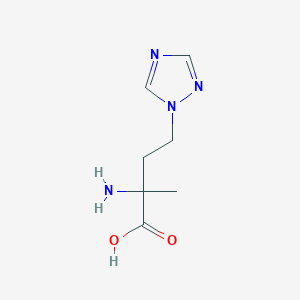
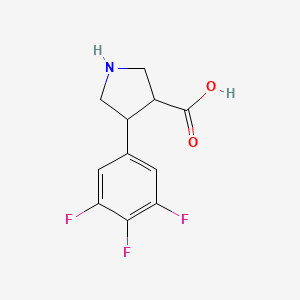
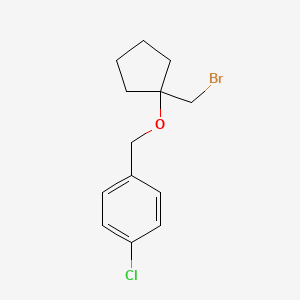

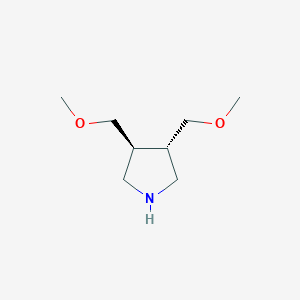
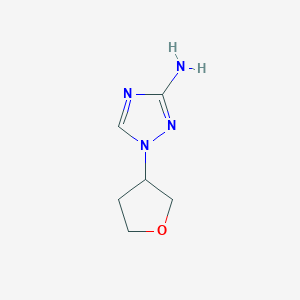


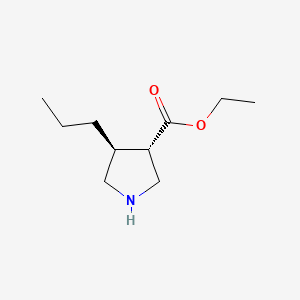
![Tert-butyl n-[2-(prop-2-ynoyl)phenyl]carbamate](/img/structure/B13629772.png)
